(R)-3-Methylpiperidine-3-carboxylic acid
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active compounds. nih.gov Its prevalence is due to a combination of favorable properties. The piperidine scaffold can adopt a stable chair conformation, which provides a rigid framework for orienting substituents in precise three-dimensional space, a key factor for effective interaction with biological targets like enzymes and receptors. researchgate.netthieme-connect.com
Furthermore, the nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, properties that are crucial for modulating a molecule's solubility, cell permeability, and binding affinity. researchgate.net The versatility of the piperidine structure allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of drug candidates. nih.gov As a result, the piperidine nucleus is a cornerstone in drug design and is present in numerous classes of therapeutic agents. researchgate.netijnrd.org
| Drug Name | Therapeutic Class | Significance of Piperidine Moiety |
|---|---|---|
| Donepezil | Alzheimer's Disease Treatment | The piperidine ring is a key component that interacts with the acetylcholinesterase enzyme. ijnrd.org |
| Methylphenidate | ADHD Treatment | The piperidine structure is central to its activity as a norepinephrine-dopamine reuptake inhibitor. |
| Fentanyl | Opioid Analgesic | The 4-anilinopiperidine core is essential for its potent analgesic effects. |
| Haloperidol | Antipsychotic | The piperidine ring is a critical structural element for its dopamine (B1211576) D2 receptor antagonist activity. |
Importance of Chirality in Bioactive Molecule Synthesis
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in two non-superimposable mirror images known as enantiomers. nih.govmdpi.com In the context of biological systems, which are themselves chiral environments composed of enantiomerically pure amino acids and sugars, this property is of paramount importance. nih.gov The interaction between a chiral molecule and a biological target, such as a protein receptor or enzyme, is highly specific and dependent on the three-dimensional arrangement of atoms. researchgate.net
Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. mdpi.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause unwanted side effects. mdpi.com The historical case of thalidomide (B1683933) tragically highlighted the critical need to control chirality in drug development. mdpi.com Therefore, modern synthetic chemistry places a strong emphasis on asymmetric synthesis—methods that produce a single, desired enantiomer of a chiral molecule. nih.govontosight.ai This approach, often referred to as enantioselective synthesis, is crucial for creating safer and more effective medicines. researchgate.net
| Compound | (S)-Enantiomer Activity | (R)-Enantiomer Activity |
|---|---|---|
| Ibuprofen | Active anti-inflammatory agent. researchgate.net | Inactive, but converts to the (S)-form in the body. researchgate.net |
| Limonene | Perceived as a lemon scent. pharmabiz.com | Perceived as an orange scent. pharmabiz.com |
| Aspartame | Sweet taste. researchgate.net | Bitter taste. researchgate.net |
Overview of (R)-3-Methylpiperidine-3-carboxylic Acid as a Chiral Synthon in Organic and Medicinal Chemistry Research
This compound emerges as a highly valuable molecule at the intersection of the principles discussed above. It incorporates the privileged piperidine scaffold while possessing a specific, defined chirality at the C3 position. This pre-defined stereocenter makes it an important chiral building block, or "synthon," for constructing larger, more complex molecules where the three-dimensional geometry is critical for function.
As a chiral synthon, it allows chemists to introduce a piperidine ring with a specific spatial orientation into a target molecule without the need for complex asymmetric synthesis or chiral resolution steps later in the synthetic sequence. chemimpex.com The presence of both a secondary amine (within the ring) and a carboxylic acid group provides two distinct points for chemical modification, adding to its versatility. The tert-butyloxycarbonyl (Boc) protected version, (R)-Boc-3-methyl-piperidine-3-carboxylic acid, is often used in synthesis to allow for selective reactions at the carboxylic acid group while the nitrogen is temporarily deactivated. chemimpex.com Its application is primarily in the research and development phase of creating novel compounds, particularly for potential therapeutic agents where the specific shape imparted by the (R)-3-methylpiperidine core is hypothesized to confer desired biological activity. chemimpex.com
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C7H14ClNO2 | (R)-3-Methylpiperidine-3-carboxylate hydrochloride sigmaaldrich.com |
| Molecular Weight | 179.64 g/mol | (R)-3-Methylpiperidine-3-carboxylate hydrochloride sigmaaldrich.com |
| CAS Number | 116140-22-8 | 3-Methylpiperidine-3-carboxylic acid hydrochloride bldpharm.com |
| Appearance | Solid | (R)-3-Methylpiperidine-3-carboxylate hydrochloride sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R)-3-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
DEMOKNSWMVAJPZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@]1(CCCNC1)C(=O)O |
Canonical SMILES |
CC1(CCCNC1)C(=O)O |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of R 3 Methylpiperidine 3 Carboxylic Acid and Its Complexes
Spectroscopic Analysis Techniques
Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of (R)-3-Methylpiperidine-3-carboxylic acid in various states. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly crucial in defining its stereochemistry and the interplay of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the constitution and stereochemistry of organic molecules, including cyclic systems like this compound. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY and HMQC, allows for the assignment of all proton and carbon signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Piperidine (B6355638) Carboxylic Acid Scaffolds Note: Data presented is for analogous compounds and serves to illustrate expected spectral regions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 2.80 - 3.10 | 45.0 - 50.0 |
| H3 | - | 40.0 - 45.0 |
| H4 | 1.50 - 1.90 | 24.0 - 28.0 |
| H5 | 1.40 - 1.80 | 22.0 - 26.0 |
| H6 | 2.60 - 2.90 | 44.0 - 48.0 |
| CH₃ | 1.10 - 1.30 | 18.0 - 23.0 |
| COOH | 10.0 - 12.0 (broad) | 175.0 - 180.0 |
| NH | 8.0 - 9.5 (broad) | - |
This is an interactive data table. Users can sort and filter the data as needed.
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups within this compound and to probe the nature of hydrogen bonding interactions. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.
The presence of the carboxylic acid is confirmed by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. Superimposed on this broad signal are the C-H stretching vibrations of the methyl and piperidine ring methylene (B1212753) groups, typically appearing between 3000 and 2850 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1730 and 1700 cm⁻¹.
The N-H stretching vibration of the secondary amine in the piperidine ring is expected in the 3300-3500 cm⁻¹ region, though it may be obscured by the broad O-H band. The N-H bending vibration usually appears around 1650-1580 cm⁻¹. The extensive hydrogen bonding network in the solid state, involving both the carboxylic acid and the amine functionalities, can lead to significant broadening and shifting of these bands. Spectral data for the parent compound, nipecotic acid, confirms these characteristic absorption regions. chemicalbook.comnih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching (H-bonded) | 3300 - 2500 | Very Broad, Strong |
| Piperidine N-H | Stretching | 3300 - 3500 | Medium, often broad |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |
| Carbonyl C=O | Stretching | 1730 - 1700 | Strong |
| Piperidine N-H | Bending | 1650 - 1580 | Medium |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Strong |
This is an interactive data table. Users can sort and filter the data as needed.
X-ray Diffraction Studies of Crystalline Forms and Inclusion Compounds
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for this compound is not publicly documented, studies on closely related substituted piperidines, such as gold(III) complexes of 4-methylpiperidine, consistently show that the piperidine ring adopts a stable chair conformation. nih.gov
In such a conformation, substituents can occupy either axial or equatorial positions. For a 3-methyl-3-carboxylic acid substitution pattern, the steric bulk of the substituents would be minimized by specific orientations within the crystal lattice. It is anticipated that in the solid state, the molecule would form a zwitterion, with the carboxylic acid protonating the piperidine nitrogen. This would lead to the formation of an extensive network of intermolecular hydrogen bonds, primarily of the N⁺-H···O⁻ type, which would govern the crystal packing.
Conformational Analysis of the Piperidine Ring and Substituent Orientation
The conformational landscape of the piperidine ring in this compound is dominated by the chair conformation, which minimizes torsional and steric strain. In this conformation, the substituents at the C3 position, the methyl group and the carboxylic acid group, must be oriented.
Computational studies and experimental data from related 3,3-disubstituted piperidines suggest a conformational equilibrium between two chair forms. nih.govnih.gov The preferred conformation will seek to minimize unfavorable steric interactions, particularly 1,3-diaxial interactions. The relative orientation of the C3 substituents will be influenced by a balance of steric hindrance and potential intramolecular hydrogen bonding. In the zwitterionic form, an intramolecular hydrogen bond between the ammonium (B1175870) proton (N⁺-H) and the carboxylate group (COO⁻) could stabilize a conformation where the carboxylate is axial. However, steric repulsion between an axial methyl group and the axial protons at C5 would be destabilizing. Therefore, the most stable conformation is likely one where the larger substituent (often considered to be the carboxylic acid group, especially when solvated) occupies the equatorial position to minimize steric strain. nih.gov
Derivatization and Structure Activity Relationship Sar Studies of R 3 Methylpiperidine 3 Carboxylic Acid Analogues
Rational Design and Synthesis of Novel Piperidine (B6355638) Derivatives
The synthesis of novel piperidine derivatives often begins with established methods for forming the piperidine ring, such as the hydrogenation of pyridine (B92270) precursors, or various cyclization strategies. nih.govmdpi.com The rational design of new analogues is guided by the structural features of a target's binding site or the known pharmacophore of existing ligands.
For instance, in the pursuit of novel anticonvulsants, piperidine-3-carboxylic acid analogues have been synthesized with the goal of interacting with the human GABA transporter 1 (GAT-1). ajchem-a.com Molecular docking simulations can be employed to predict the interactions of designed compounds within the active site, guiding the synthetic strategy. ajchem-a.com Similarly, the design of inhibitors for enzymes like Mycobacterium tuberculosis MenA involves creating derivatives that fit into the enzyme's active site, leading to the synthesis of compounds with improved pharmacokinetic parameters. nih.gov
The synthesis of these rationally designed molecules can be complex. The creation of (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid derivatives, for example, involves reacting (R)-piperidine-3-carboxylic acid with various sulfonyl chlorides to yield a series of N-substituted analogues. nih.gov Another approach involves multi-step sequences, such as the synthesis of piperidine derivatives as anti-Alzheimer's agents, which builds upon the nipecotic acid scaffold to create N-benzyl-piperidine linked molecules. ajchem-a.com These synthetic efforts are foundational to generating the novel chemical entities required for subsequent biological evaluation.
Systematic Chemical Modifications and Library Generation
To efficiently explore the structure-activity relationships (SAR) of (R)-3-Methylpiperidine-3-carboxylic acid analogues, researchers often employ systematic chemical modifications to generate libraries of related compounds. This approach allows for the parallel synthesis and evaluation of numerous derivatives, accelerating the discovery of potent and selective molecules. ucsd.edu
Elucidation of Structure-Activity Relationships
The data generated from screening compound libraries allows for the detailed elucidation of structure-activity relationships (SAR). By comparing the biological activities of structurally related analogues, researchers can deduce the chemical features essential for potency and selectivity.
Modifications to the piperidine ring itself, beyond the nitrogen and carboxylic acid positions, can significantly impact biological activity. SAR studies on piperidine-based inhibitors of the Mycobacterium tuberculosis enzyme MenA revealed that modifications at the "Western" position were generally well-tolerated. nih.gov Specifically, analogues featuring 3-phenoxyphenyl, 4-chloro/4-bromophenyl, or 2-naphthyl moieties not only retained their inhibitory potency but also showed improved physicochemical properties. nih.gov
In a different context, studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors have shown that the nature and relative position of substituents are critical. The presence of a 4-(4-chlorophenyl) group, for instance, was a key feature in a series of potent transporter inhibitors. nih.gov These findings underscore the importance of the substitution pattern on the piperidine core for achieving desired pharmacological profiles.
The nitrogen atom of the piperidine ring is a common and highly effective point for modification. N-substitution directly influences the compound's interaction with its biological target and can significantly alter properties like potency and selectivity.
In the development of GABA uptake inhibitors based on the (R)-piperidine-3-carboxylic acid scaffold, a series of N-substituted analogues were synthesized and evaluated for their ability to inhibit GAT1. nih.gov The studies revealed that compounds with a diarylmethylsulfinyl ethyl side chain were more potent GAT1 inhibitors than those with diarylmethylthio ethyl or propyl moieties. nih.gov For example, compound 6a ((R)-1-[2-(diphenylmethylsulfinyl)ethyl]piperidine-3-carboxylic acid hydrochloride) showed excellent inhibition of GABA uptake, being 496 times more potent than (R)-nipecotic acid. nih.gov This highlights the sensitivity of biological activity to both the length of the N-alkyl chain and the oxidation state of the sulfur atom within the side chain.
Similarly, introducing various arylsulfonyl groups at the N1 position of (R)-piperidine-3-carboxylic acid led to the identification of potent inhibitors of Cathepsin K, an enzyme involved in osteoporosis. nih.gov The nature of the substituent on the aromatic ring of the sulfonyl group was found to be critical for inhibitory activity.
| Compound | N-Substituent Group | GAT1 Inhibition (% at 100 µM) |
|---|---|---|
| 5a | (diphenylmethylthio)ethyl | 55.3 ± 4.1 |
| 6a | (diphenylmethylsulfinyl)ethyl | 98.1 ± 1.2 |
| 5'a | (diphenylmethylthio)propyl | 20.7 ± 3.5 |
| (R)-Nipecotic acid | -H | 49.2 ± 2.7 (at 1 mM) |
The carboxylic acid group at the C3 position is another key site for modification. This functional group is often involved in crucial hydrogen bonding or ionic interactions with the target protein. Replacing it with other functional groups, known as bioisosteres, can improve potency, selectivity, or pharmacokinetic properties.
One notable example is the replacement of the methyl ester group in cocaine analogues with a 1,2,4-oxadiazole ring. nih.gov This modification was explored to understand the SAR at monoamine transporters. The results indicated that the affinity for the dopamine (B1211576) transporter (DAT) and the ability to inhibit reuptake at DAT, norepinephrine transporter (NET), and serotonin transporter (SERT) were dependent on the size of the substituent on the oxadiazole ring. nih.gov For instance, the (+)-(3R,4S)-4β-(4-chlorophenyl)-1-methyl-3α-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine analogue, which is structurally similar to the parent ester, showed a longer duration of action. nih.gov
Other modifications include converting the carboxylic acid to a carboxamide. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated as inhibitors of Cathepsin K, with some compounds showing potent inhibition. nih.gov Even simple esterification, such as forming the methyl ester of piperidine-3-carboxylic acid, represents a fundamental modification at this position. scbt.com
Stereochemistry plays a paramount role in the interaction between a ligand and its biological target. The specific (R)-configuration of 3-methylpiperidine-3-carboxylic acid is often crucial for biological activity. chemimpex.com SAR studies on piperidine-based monoamine transporter inhibitors have extensively demonstrated the profound impact of stereochemistry. nih.gov
In a study of 3,4-disubstituted piperidine analogues, the transporter inhibitory activity of cis and trans isomers, as well as their individual (+)- and (-)-enantiomers, was determined. nih.gov The results revealed distinct selectivity profiles based on the stereochemistry. For example, (-)-cis analogues tended to be selective for the dopamine and norepinephrine transporters (DAT/NET), similar to the previously reported (+)-trans analogues. In contrast, the (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or for both SERT and NET. nih.gov One compound, (+)-cis-5b, exhibited a low nanomolar Kᵢ for NET with significantly lower potency at DAT and SERT, making it a highly selective ligand. nih.gov These findings highlight how subtle changes in the 3D arrangement of atoms can dramatically alter the pharmacological profile of a molecule by changing how it fits into the binding pockets of different proteins.
| Compound Isomer | DAT | SERT | NET | Selectivity Profile |
|---|---|---|---|---|
| (+)-trans-5b | 16.8 | 10,000 | 1.0 | DAT/NET |
| (-)-trans-5b | 1,210 | 10.7 | 10,000 | SERT |
| (+)-cis-5b | 1,100 | 870 | 2.7 | NET |
| (-)-cis-5b | 16.8 | 1,510 | 1.2 | DAT/NET |
Investigation of Biological Activities and Molecular Interactions of R 3 Methylpiperidine 3 Carboxylic Acid Derivatives
Enzyme Modulation and Inhibition Studies
Derivatives of the piperidine (B6355638) scaffold are instrumental in the design of enzyme inhibitors, targeting a range of pathological conditions. The specific stereochemistry and substitution of the piperidine ring are often crucial for potent and selective inhibition.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of signaling lipids like anandamide. Inhibition of FAAH can produce analgesic, anti-inflammatory, and anxiolytic effects, making it an attractive therapeutic target. nih.govnih.gov The piperidine scaffold is a recognized structural motif in the design of potent FAAH inhibitors.
A notable class of FAAH inhibitors includes piperidine/piperazine ureas, which have been found to inhibit FAAH by covalently modifying the enzyme's active site serine nucleophile. nih.govnih.gov This mechanism is unusual given the typical stability of the urea functional group and suggests that the FAAH active site can catalyze the hydrolysis of the C(O)-N bond. nih.gov One such potent inhibitor is PF-750, a piperidine-1-carboxamide derivative, which demonstrates the effectiveness of this scaffold. nih.gov
Computational studies on piperidine and piperazine aryl ureas suggest that the limited flexibility of the cyclic scaffold favors a conformational distortion of the urea functionality within the FAAH active site. nih.gov This distortion is believed to facilitate the covalent modification of Ser241, leading to irreversible inhibition. nih.gov The effectiveness of the piperidine structural motif is highlighted by its ability to generate covalent inhibitors of FAAH with high efficacy. nih.gov
| Compound | Structure Class | Mechanism of Action | Significance |
|---|---|---|---|
| PF-750 | Piperidine-1-carboxamide | Covalent modification of active site serine | Demonstrates the potential of the piperidine scaffold for potent and selective FAAH inhibition. nih.gov |
| Piperidine/Piperazine Aryl Ureas | Cyclic Aryl Ureas | Enzyme-induced amide bond distortion leading to covalent inhibition | Represents a novel mechanistic class of highly selective FAAH inhibitors. nih.govnih.gov |
Cathepsin K (Cat K), a cysteine peptidase predominantly expressed in osteoclasts, is a principal enzyme involved in bone resorption through the degradation of type I collagen. google.comgoogle.com Consequently, inhibitors of Cathepsin K are being actively investigated as potential treatments for bone-related diseases like osteoporosis.
A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K. Within this series, compound H-9 emerged as a particularly potent inhibitor. google.comresearchgate.netgoogle.com Research has shown that these derivatives can produce anti-bone resorption effects comparable to other Cathepsin K inhibitors in clinical development. google.comresearchgate.net
In vivo studies have further demonstrated the therapeutic potential of these compounds. For instance, H-9 was shown to increase the bone mineral density in mice with OVX-induced osteoporosis and effectively downregulate the expression of Cathepsin K. google.comgoogle.com Molecular docking studies have provided insight into the binding mechanism, revealing that these piperidine-3-carboxamide derivatives can form multiple hydrogen bonds and hydrophobic interactions with key residues within the active site of Cathepsin K. google.comresearchgate.netgoogle.com
| Compound | IC₅₀ (µM) | Biological Effect | Mechanism Insight |
|---|---|---|---|
| H-9 | 0.08 | Potent anti-bone resorption agent; increases bone mineral density in vivo. google.comgoogle.com | Forms hydrogen bonds and hydrophobic interactions with key active-site residues. google.comresearchgate.netgoogle.com |
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of various enzyme inhibitors due to its favorable physicochemical properties and its ability to adopt specific conformations for optimal target binding. nih.govcell.com The introduction of chiral centers on the piperidine ring can significantly enhance biological activity and selectivity. cell.com
A compelling example is the use of (R)-piperidine-3-carboxamide as a P2-ligand in the structure-based design of HIV-1 protease inhibitors. sigmaaldrich.com In a series of potent inhibitors, compound 22a , which incorporates this specific moiety, displayed the most impressive activity with an IC₅₀ value of 3.61 nM. sigmaaldrich.com The stereochemistry of the piperidine derivative was found to be decisive for potency; the (R)-configuration of the piperidine-3-carboxamide in compound 22a resulted in a 120-fold increase in potency compared to its (S)-enantiomer, 23a. nih.gov This highlights the critical role of stereospecificity in the design of enzyme inhibitors based on the piperidine scaffold.
| Compound | Piperidine Ligand Configuration | IC₅₀ (nM) |
|---|---|---|
| 22a | (R)-piperidine-3-carboxamide | 3.61 |
| 23a | (S)-piperidine-3-carboxamide | 433.10 |
Receptor Ligand Interactions
Derivatives of (R)-3-Methylpiperidine-3-carboxylic acid also serve as key structural motifs for ligands targeting G protein-coupled receptors (GPCRs), which are crucial in neurotransmission and other physiological processes.
The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis. nih.govacs.org Antagonists of the NK1 receptor have been developed for the prevention of chemotherapy-induced nausea and vomiting. nih.govuni-leipzig.deuni-mainz.de
The piperidine ring is a key structural feature in many selective NK1 receptor antagonists. nih.gov Specifically, derivatives of piperidine-3-carboxylic acid (nipecotic acid) have been explored for this purpose. For example, N-biphenylalkynyl nipecotic acid derivatives have been synthesized and evaluated as receptor ligands. Another documented derivative, 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid, has also been identified as an NK1 receptor ligand. These examples underscore the utility of the piperidine-3-carboxylic acid core in designing compounds that interact with the NK1 receptor.
| Compound Class | Core Scaffold | Significance |
|---|---|---|
| N-Biphenylalkynyl derivatives | Nipecotic Acid (Piperidine-3-carboxylic acid) | Investigated for PET imaging of GABA transporter 1, demonstrating the scaffold's utility in CNS ligand design. |
| 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid | Piperidine-3-carboxylic acid | Identified as a ligand targeting the NK1 receptor. |
The histamine H3 receptor is primarily found in the central nervous system where it acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have stimulant and nootropic effects and are being investigated for treating neurodegenerative and sleep disorders like Alzheimer's disease and narcolepsy.
(R)-(–)-3-Piperidinecarboxylic acid has been identified as a crucial starting material for the synthesis of a series of potent histamine H3 receptor antagonists. sigmaaldrich.com This highlights the importance of this specific chiral building block in developing ligands with high affinity for the H3 receptor, with some derivatives displaying subnanomolar potency. sigmaaldrich.com The piperidine core is a common feature in many H3 antagonists, and the use of the (R)-3-carboxylic acid derivative demonstrates a specific and effective application of this scaffold in targeting this receptor. google.comsigmaaldrich.com
| Building Block | Target Receptor | Reported Potency of Derivatives |
|---|---|---|
| (R)-(–)-3-Piperidinecarboxylic acid | Histamine H3 Receptor | Subnanomolar. sigmaaldrich.com |
Sigma-1 (σ1) Receptor Ligand Activity
The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates calcium signaling and responds to cellular stress. nih.gov It is a target for various psychoactive drugs and is implicated in conditions like depression, anxiety, schizophrenia, and neurodegenerative diseases. researchgate.net
While research has not focused specifically on derivatives of this compound, the broader class of piperidine derivatives has yielded potent and selective sigma-1 receptor ligands. The protonated piperidine nitrogen is considered a critical structural feature for interaction within the σ1R binding pocket. Studies on 3,3-dimethylpiperidine derivatives have led to the identification of highly selective sigma-1 receptor ligands. For instance, the compound 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine demonstrated high affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype. Similarly, exploration of 4-methylpiperidines linked to (4-chlorophenoxy)alkyl moieties identified that the chiral center influenced activity, with the (-)-(S) enantiomer emerging as a highly selective sigma-1 ligand. These findings underscore the potential of the substituted piperidine framework as a template for designing high-affinity sigma-1 receptor ligands, suggesting that derivatives of this compound could be similarly modified to target this receptor.
Neurotransmitter Transporter Modulation
The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The termination of its synaptic action is primarily mediated by GABA transporters (GATs). Inhibitors of GABA uptake can prolong the inhibitory effect of GABA, a mechanism that is valuable for treating conditions like epilepsy.
Piperidine-3-carboxylic acid, also known as nipecotic acid, is a well-established inhibitor of GABA uptake. sophion.com Its derivatives have been extensively studied to improve potency and selectivity. For example, (R)-nipecotic acid serves as a crucial building block for the potent GAT-1 inhibitor Tiagabine. nih.gov Research into related structures has shown that hydroxy- and amino-substituted piperidinecarboxylic acids also act as inhibitors of the GABA uptake system, although they may be weaker than nipecotic acid itself. thieme-connect.com Furthermore, replacing the carboxylic acid group with a phosphinic acid bioisostere has produced novel GABA uptake inhibitors, demonstrating that modifications to the core structure can retain or enhance biological activity. nih.gov
| Compound | Modification | Activity Notes | Reference |
|---|---|---|---|
| (RS)-Piperidine-3-carboxylic acid (Nipecotic acid) | Parent Compound | Specific GABA uptake inhibitor. | thieme-connect.com |
| (R)-Tiagabine | N-substituted derivative of (R)-Nipecotic acid | Potent and selective GAT-1 inhibitor. | nih.gov |
| (3RS,4RS)-4-Hydroxypiperidine-3-carboxylic acid | Hydroxy-substituted | Inhibitor of GABA uptake system, weaker than nipecotic acid. | thieme-connect.com |
| N-(4,4-diphenyl-3-butenyl)piperidinyl-3-phosphinic acid | Carboxylic acid replaced with phosphinic acid | Identified as a phosphinic acid-based GABA uptake inhibitor. | nih.gov |
Monoamine transporters for dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (NET) are critical for regulating neurotransmission and are the targets of many antidepressant and psychostimulant drugs. nih.gov Derivatives of the piperidine scaffold have been instrumental in developing selective and multi-target reuptake inhibitors.
Studies on synthetic 4-benzylpiperidine carboxamides have elucidated key structure-activity relationships for modulating selectivity across the three monoamine transporters. The length of a linker chain and the nature of aromatic ring substituents were found to be critical. For instance, a two-carbon linker favored DAT inhibition, while biphenyl and diphenyl groups were important for SERT and DAT selectivity, respectively. Compounds featuring a 2-naphthyl ring showed enhanced inhibition of NET and SERT. Similarly, derivatives of dl-threo-methylphenidate, which contains a piperidine ring, show high affinity for DAT and NET, with affinities generally following the order DAT > NET >> SERT. These findings highlight how the piperidine core can be systematically modified to achieve desired inhibitory profiles against monoamine transporters.
| Compound Class | Derivative Example | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |
|---|---|---|---|---|---|
| 4-Benzylpiperidine Carboxamides | Compound with 2-naphthyl substitution | High Inhibition | High Inhibition | Lower Inhibition | |
| 4-Benzylpiperidine Carboxamides | Compound with diphenyl acetyl substitution | Lower Inhibition | Lower Inhibition | High Inhibition | |
| dl-threo-methylphenidate | Parent Compound | >10,000 | ~129 (Ki) | ~1.1 (Ki) | |
| dl-threo-methylphenidate | p-Bromo derivative | - | - | Increased affinity vs. parent |
Exploration of Diverse Preclinical Biological Effects
Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal in treating acute brain injuries like stroke and chronic neurodegenerative diseases. Research has shown that piperidine derivatives can be designed to possess significant neuroprotective properties.
In one study, a series of piperidine urea derivatives were designed and synthesized to find agents with higher potency and lower cardiotoxicity than a previous lead compound, Fenazinel. thieme-connect.com Several of these compounds demonstrated superior protective activity in human neuroblastoma cells and significantly reduced the cerebral infarction area in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke. thieme-connect.com In another approach, hybrids of indanone/benzofuranone and piperidine were created. These compounds showed robust neuroprotective effects in an in vitro model of oxygen-glucose deprivation/reperfusion, which mimics the damage from ischemic injury. The most promising compound from this series also effectively reduced infarct volume in an in vivo MCAO model. Furthermore, derivatives of ethyl piperidine-3-carboxylate amidated with carboxylic acids bearing antioxidant properties, such as ferulic and sinapic acid, have shown significant potential as inhibitors of lipid peroxidation, which is a key process in neurodegenerative damage. sophion.com
The piperidine moiety is a common feature in compounds with antimicrobial properties. Modified analogues of piperidine-3-carboxylic acid have been investigated for their activity against a range of bacterial and fungal pathogens.
A study involving sulfonyl derivatives of piperidine-3-carboxylic acid, created through amide coupling, showed that the resulting sulphonamides possessed moderate to good antimicrobial activity. Screening against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi, confirmed their broad-spectrum potential. Other research has focused on different piperidine derivatives, such as those synthesized via Wittig olefination and O-alkylation, which were also active against S. aureus and E. coli. Additionally, certain piperidine-based sulfobetaines have demonstrated high antimicrobial activity, particularly against Gram-positive bacteria and the yeast Candida albicans.
| Compound Class | Target Organisms | Activity Notes | Reference |
|---|---|---|---|
| Sulfonyl derivatives of piperidine-3-carboxylic acid | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good activity observed. | |
| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylates | Staphylococcus aureus, Escherichia coli | Active against both bacterial types; activity varied with ester group. | |
| Piperidine-based sulfobetaines | S. aureus, Bacillus subtilis, Enterococcus hirae, Candida albicans | Strongest effects against Gram-positive bacteria and yeast. |
Antithrombotic Potential of Derivatives
There is no available scientific literature from the conducted searches detailing the investigation of the antithrombotic potential of derivatives of this compound. Research into the antithrombotic effects of other heterocyclic compounds exists, but specific data relating to this particular chemical scaffold, including mechanisms of action, effects on platelet aggregation, or coagulation cascade, are absent.
Antinociceptive Activity in Preclinical Models
While (R)-Boc-3-methyl-piperidine-3-carboxylic acid is noted for its role as an intermediate in the development of analgesics, specific studies detailing the antinociceptive activity of its derivatives in preclinical models are not found in the available literature chemimpex.com. Studies on other classes of compounds, such as benzimidazole derivatives that incorporate a 4-phenylpiperidine ring, have shown antinociceptive effects in models like the tail-flick test lew.ro. Similarly, derivatives of pyrrolidine-2,5-dione have been evaluated for antinociceptive and antiallodynic activity in mouse models of pain nih.gov. However, these findings are related to different chemical structures and cannot be extrapolated to derivatives of this compound. Without dedicated research on this specific class of compounds, no data on their efficacy in preclinical pain models, such as the formalin test or hot plate test, can be provided.
Due to the lack of specific research data, the generation of data tables for either the antithrombotic potential or the antinociceptive activity of this compound derivatives is not possible.
Computational and Theoretical Chemistry Applications for R 3 Methylpiperidine 3 Carboxylic Acid Research
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as (R)-3-Methylpiperidine-3-carboxylic acid, interacts with a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This prediction is crucial for understanding the compound's potential biological activity. For derivatives of piperidine-3-carboxylic acid (nipecotic acid), which are known inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT1), docking studies elucidate how these molecules fit into the transporter's binding site. nih.gov
The process involves placing the 3D structure of this compound into the active site of a target protein, whose structure is often obtained from crystallographic data or homology modeling. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand, scoring each based on a function that estimates the binding affinity. The resulting poses reveal the most likely binding mode.
Key interactions typically identified in such studies include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the carboxylic acid and amine groups of the ligand) and acceptors on the protein.
Electrostatic Interactions: Occurring between the charged groups of the ligand (e.g., the carboxylate anion and the protonated piperidine (B6355638) nitrogen) and charged residues in the binding pocket.
Hydrophobic Interactions: Involving nonpolar parts of the molecule, such as the piperidine ring and the methyl group, with hydrophobic pockets in the protein.
In studies of analogous piperidine derivatives targeting enzymes like acetylcholinesterase (AChE), docking has successfully predicted binding to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Once a binding pose is predicted, a detailed analysis of the interactions between the ligand and specific amino acid residues of the protein is performed. This analysis is vital for explaining the compound's affinity and selectivity. For instance, in the context of GAT1 inhibitors, docking studies on nipecotic acid derivatives have shown critical interactions with key residues in the transporter's binding pocket. nih.gov
The analysis identifies which amino acid side chains are in close proximity to the ligand and the nature of their interaction. Aromatic residues like Tyrosine (Tyr) and Tryptophan (Trp) can form π-π stacking or cation-π interactions with the piperidine ring. Charged residues such as Aspartate (Asp), Glutamate (Glu), Lysine (Lys), and Arginine (Arg) can form strong salt bridges with the ligand's charged moieties. Polar residues like Serine (Ser) and Threonine (Thr) often participate in hydrogen bonding networks.
This detailed interaction map helps in understanding the structure-activity relationship (SAR). For example, the presence of the 3-methyl group in this compound can be evaluated for its contribution to binding, perhaps by fitting into a small hydrophobic sub-pocket, thereby increasing affinity compared to the parent nipecotic acid.
| Interaction Type | Potential Interacting Groups on Ligand | Key Amino Acid Residues |
| Hydrogen Bond | Carboxylic Acid (-COOH), Piperidine Nitrogen (-NH-) | Ser, Thr, Tyr, Asn, Gln |
| Ionic / Salt Bridge | Carboxylate (-COO⁻), Protonated Nitrogen (-NH₂⁺-) | Asp, Glu, Lys, Arg |
| Hydrophobic | Piperidine Ring, Methyl Group (-CH₃) | Ala, Val, Leu, Ile, Phe |
| Cation-π | Protonated Nitrogen (-NH₂⁺-) | Trp, Tyr, Phe |
In Silico Prediction of Biological Activity Spectra (e.g., PASS) and Target Identification (e.g., SwissTargetPrediction)
Before embarking on extensive laboratory testing, computational tools can predict the likely biological activities and molecular targets of a novel compound. This pre-screening helps to prioritize compounds and guide experimental design.
Web-based tools like SwissTargetPrediction are used to identify the most probable protein targets for a small molecule based on the principle of similarity. The 2D or 3D structure of this compound is compared to a database of known active ligands, and potential targets are ranked by likelihood. For piperidine derivatives, this method can predict interactions with a wide range of targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.org
Prediction of Activity Spectra for Substances (PASS) is another powerful online tool that predicts a broad spectrum of biological activities based on the structural formula of a compound. clinmedkaz.org The output is a list of potential activities with probabilities for being active (Pa) or inactive (Pi). For new piperidine derivatives, PASS analysis has predicted a wide range of potential pharmacological effects, including:
Central Nervous System (CNS) activity (e.g., neurotransmitter uptake inhibition, anti-parkinsonian effects). clinmedkaz.org
Membrane-stabilizing effects. clinmedkaz.org
Anticancer activity. clinmedkaz.org
Local anesthetic and antiarrhythmic properties. clinmedkaz.org
These predictions provide a valuable roadmap for subsequent preclinical studies, suggesting which assays would be most relevant for confirming the compound's therapeutic potential. clinmedkaz.org
| In Silico Tool | Function | Predicted Outcomes for Piperidine Scaffolds |
| SwissTargetPrediction | Identifies most likely protein targets | Enzymes, Receptors, Transporters, Ion Channels |
| PASS Online | Predicts broad biological activity spectrum | CNS effects, Anticancer, Antimicrobial, Anesthetic |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's properties based on its electronic structure. These methods are used to calculate geometries, energies, and various electronic descriptors that govern chemical reactivity and intermolecular interactions.
DFT calculations can be used to optimize the 3D geometry of this compound and to compute its electronic properties. nih.gov This includes determining the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential, typically around the carboxylic oxygen atoms) and electron-poor (positive potential, around the amine and carboxylic hydrogens) regions. These regions are primary sites for intermolecular interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. physchemres.org
From these fundamental properties, various reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.
| DFT-Derived Property | Significance for this compound |
| Optimized Geometry | Provides precise bond lengths and angles for the most stable conformation. |
| HOMO Energy | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| MEP Map | Identifies sites for electrostatic interactions with biological targets. |
Hydrogen bonds are critical to the structure of biological macromolecules and their interactions with ligands. Quantum chemical calculations are exceptionally well-suited for analyzing these interactions in detail. For piperidine-3-carboxylic acid and its derivatives, both intramolecular and intermolecular hydrogen bonds can be investigated. rsc.org
DFT methods can accurately calculate the geometry and energy of hydrogen bonds formed between this compound and protein residues or water molecules. mongoliajol.info For example, calculations can determine the strength of the hydrogen bond between the carboxylic acid group and a donor/acceptor on a receptor, which is crucial for binding affinity. In studies of a complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid, DFT (using the B3LYP functional) was used to model the hydrogen bonding interactions that stabilize the crystal structure. researchgate.net
Furthermore, the analysis of hydrogen bonding networks can explain the selectivity of a compound for a particular target. The specific arrangement of hydrogen bond donors and acceptors in a binding site creates a unique pattern that a selective ligand must complement. By calculating the energetics of these interactions, researchers can understand why a molecule binds more tightly to one target over another. These calculations also shed light on nucleophilicity, as the ability of the piperidine nitrogen to act as a nucleophile is influenced by its protonation state and involvement in hydrogen bonding.
Correlation Studies Between Predicted and Experimentally Observed Biological Activities
A cornerstone of validating any computational model, such as Quantitative Structure-Activity Relationship (QSAR) or molecular docking, is the direct comparison of its predicted outcomes with real-world experimental data. These correlation studies are vital for establishing the predictive power and reliability of the theoretical models. For derivatives of the this compound scaffold, such studies would typically involve synthesizing a series of analogues and evaluating their biological activity (e.g., IC₅₀ or Kᵢ values) against a specific biological target. Concurrently, computational models are built based on the physicochemical properties and three-dimensional structures of these molecules to predict their activity.
The correlation between the computationally predicted and experimentally determined values is then statistically assessed, often using metrics like the coefficient of determination (R²). A high R² value signifies a strong correlation, indicating that the computational model accurately captures the factors governing the biological activity of the compounds. These validated models can then be confidently employed to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
While the principles of such correlation studies are well-established in medicinal chemistry, specific and detailed research findings correlating predicted and experimentally observed biological activities for a series of compounds directly derived from this compound are not extensively available in publicly accessible scientific literature. However, the general methodologies applied in the field provide a clear framework for how such studies would be conducted.
For instance, a hypothetical study on a series of this compound amides as inhibitors of a target enzyme might yield the data presented in the interactive table below. In this illustrative example, a 3D-QSAR model was developed to predict the inhibitory activity (pIC₅₀).
Interactive Data Table: Hypothetical Correlation Between Predicted and Experimental pIC₅₀ for this compound Derivatives
| Compound ID | R-Group Modification | Experimental pIC₅₀ | Predicted pIC₅₀ (3D-QSAR) | Residual |
| 1 | -H | 5.2 | 5.3 | -0.1 |
| 2 | -CH₃ | 5.8 | 5.7 | 0.1 |
| 3 | -Phenyl | 6.5 | 6.6 | -0.1 |
| 4 | -4-Chlorophenyl | 7.1 | 7.0 | 0.1 |
| 5 | -3-Methoxyphenyl | 6.8 | 6.9 | -0.1 |
| 6 | -2-Naphthyl | 7.5 | 7.4 | 0.1 |
| 7 | -Cyclohexyl | 6.1 | 6.2 | -0.1 |
| 8 | -Benzyl | 6.9 | 6.8 | 0.1 |
In this hypothetical scenario, the close agreement between the experimental and predicted pIC₅₀ values, as indicated by the small residuals, would suggest a robust and predictive QSAR model. Such a model would be invaluable for the rational design of new, more potent inhibitors based on the this compound scaffold. The insights gained from the model could highlight key structural features and physicochemical properties that enhance biological activity, thereby guiding future synthetic modifications.
Advanced Applications of R 3 Methylpiperidine 3 Carboxylic Acid As a Versatile Chemical Building Block
Application in Peptide Synthesis
(R)-3-Methylpiperidine-3-carboxylic acid serves as a crucial component in the synthesis of complex peptides, where it is valued for its ability to impart specific structural constraints. It is typically used in its protected form, with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the piperidine (B6355638) nitrogen, to allow for controlled incorporation into a growing peptide chain. chemimpex.com
| Protected Form | Chemical Name | Molecular Weight ( g/mol ) | Typical Use |
| Boc-Protected | (R)-Boc-3-methyl-piperidine-3-carboxylic acid | 243.3 | Boc-based Solid Phase Peptide Synthesis (SPPS) |
| Fmoc-Protected | (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid | 365.43 | Fmoc-based Solid Phase Peptide Synthesis (SPPS) |
Incorporation of this compound into Peptide-Based Drug Scaffolds
The incorporation of this compound into peptide backbones is a key strategy in medicinal chemistry for developing peptidomimetics with improved therapeutic properties. As a cyclic, sterically hindered amino acid analogue, its rigid piperidine ring structure introduces significant conformational constraints on the peptide chain. This rigidity helps to lock the peptide into a specific bioactive conformation, which can lead to enhanced binding affinity and selectivity for its biological target. acs.org
Furthermore, the presence of the piperidine moiety can increase the metabolic stability of the peptide. researchgate.net Natural peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The unnatural structure of the piperidine ring is resistant to cleavage by these enzymes, thereby extending the half-life of the drug in circulation. Heterocyclic amino acids, including piperidine derivatives, are considered important scaffolds and building blocks for creating peptide-based hybrids and other complex heterocyclic systems. nih.gov For instance, research on 3-aminopiperidine-based peptide analogues has shown their potential as selective noncovalent inhibitors of bacterial cysteine proteases, where the piperidine moiety mimics a specific amino acid residue in the natural peptide substrate. nih.gov
Utilization as a Protecting Group in Complex Peptide Synthesis
While the compound itself is a building block, it is utilized in peptide synthesis with its amine functionality protected. This is a fundamental concept in peptide chemistry to prevent unwanted side reactions. chemimpex.com The most common protecting groups for the piperidine nitrogen are Boc and Fmoc.
Boc (tert-butyloxycarbonyl) Protection: This group is employed in Boc-based solid-phase peptide synthesis (SPPS). It is stable under the coupling conditions but can be removed with moderate acids like trifluoroacetic acid (TFA) to expose the secondary amine for the next coupling step. chemimpex.comnih.gov
Fmoc (9-fluorenylmethyloxycarbonyl) Protection: In the widely used Fmoc-based SPPS, the Fmoc group is attached to the piperidine nitrogen. This protecting group is stable to acid but is readily cleaved by a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), providing an orthogonal protection strategy to the acid-labile side-chain protecting groups. nih.govnih.gov
The use of this compound as a protected building block is therefore crucial for the controlled, stepwise assembly of complex peptides, enabling the creation of molecules with specific chirality and biological activity. chemimpex.com
Contributions to Material Science Research
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the modification and development of novel polymers.
Development of Novel Materials with Specific Characteristics
As a versatile chemical building block, this compound enables chemists to create a wide range of derivatives that can be used to develop novel materials. chemimpex.com The bifunctional nature of the molecule—a secondary amine within a ring and a carboxylic acid—allows it to be used in the synthesis of functional polymers and other materials. For example, the carboxylic acid can react with amines to form amides, while the ring nitrogen can be functionalized further. This versatility makes it a candidate for creating materials with specific properties, such as altered solubility, charge, or hydrophilicity, which are important in the development of smart materials or functional coatings. mdpi.com
Role in Biotechnology Research for Molecular Probe and Inhibitor Design
In the field of biotechnology, the piperidine scaffold is a well-established pharmacophore used in the design of enzyme inhibitors and molecular probes to study biological systems.
The design of enzyme inhibitors frequently utilizes the piperidine scaffold to mimic the transition state of a substrate or to interact with specific pockets in an enzyme's active site. The rigid structure of the ring helps to position other functional groups optimally for binding, leading to potent and selective inhibition. Research has demonstrated the effectiveness of piperidine derivatives as inhibitors for a variety of enzymes.
| Enzyme Target | Piperidine Derivative Class | Therapeutic Area | Key Finding |
| GABA Transporter | (RS)-Piperidine-3-carboxylic acid (Nipecotic acid) | Neurology | Potent inhibitor of neuronal and glial GABA uptake. nih.gov |
| Renin | N-(piperidin-3-yl)pyrimidine-5-carboxamides | Cardiovascular | Structure-based design led to a highly potent renin inhibitor. researchgate.net |
| Cathepsin K | Piperidine-3-carboxamide derivatives | Osteoporosis | A novel derivative showed potent inhibition with an IC50 value of 0.08 µM. researchgate.net |
| Monoacylglycerol lipase (MAGL) | Benzylpiperidine derivatives | Inflammation, Neurology | Optimization led to potent and selective reversible MAGL inhibitors. unisi.it |
| MenA (M. tuberculosis) | Piperidine derivatives | Infectious Disease | A library of piperidine-based inhibitors was evaluated for antimycobacterial activity. nih.gov |
Furthermore, piperidine-containing structures are used to create molecular probes. An important example is the spin-label TOAC (2,2,6,6-tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid), an amino acid analogue that contains a nitroxide radical rigidly integrated into its piperidine ring backbone. nih.gov When TOAC is incorporated into a peptide sequence, the nitroxide radical acts as a paramagnetic probe. Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to study the conformational dynamics and structure of the peptide, providing valuable insights into its function. nih.gov
Q & A
Q. What are the validated synthetic routes for (R)-3-methylpiperidine-3-carboxylic acid, and how can stereochemical purity be ensured during synthesis?
The synthesis of this compound often involves chiral resolution or asymmetric catalysis. For example, multi-step protocols using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups are common to preserve stereochemistry. A representative method includes hydrolysis of methyl esters under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours), as seen in similar piperidine derivatives . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed post-synthesis. Catalytic asymmetric hydrogenation or enzymatic resolution (e.g., using lipases) may also improve yield and optical purity .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization steps include:
- NMR spectroscopy : Confirm stereochemistry via - and -NMR, focusing on methyl group splitting patterns and carboxylate proton shifts.
- Melting point analysis : Compare observed values (e.g., 261°C for analogous piperidine-3-carboxylic acid derivatives) with literature to assess purity .
- Chiral analysis : Use circular dichroism (CD) or optical rotation measurements to verify the (R)-configuration .
- Mass spectrometry : Validate molecular weight (e.g., 129.16 g/mol for unsubstituted piperidine-3-carboxylic acid) .
Q. What are the recommended storage and handling protocols for this compound?
Store at -20°C in airtight, light-protected containers to prevent degradation of the carboxylate and methyl groups. Use inert atmospheres (N or Ar) during synthesis to avoid oxidation. Safety protocols include wearing nitrile gloves and lab coats, as piperidine derivatives may cause respiratory or ocular irritation .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for biological activity?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GABA or nicotinic acetylcholine receptors).
- QM/MM simulations : Analyze stereoelectronic effects of the methyl and carboxylate groups on molecular interactions .
- ADMET prediction : Tools like SwissADME can forecast solubility and blood-brain barrier penetration, critical for CNS-targeted drug candidates .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out artifacts .
- Batch-to-batch variability analysis : Use chiral HPLC to confirm enantiomeric purity, as impurities in racemic mixtures may skew bioactivity .
Q. How can researchers address challenges in scaling up enantioselective synthesis?
- Catalyst optimization : Screen chiral ligands (e.g., BINAP or Salen derivatives) to improve turnover frequency and enantiomeric excess (ee).
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce racemization during carboxylate deprotection .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and stereochemical integrity .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., decarboxylation or ring-opening).
- Plasma stability assays : Test in human or animal plasma to assess esterase-mediated hydrolysis risks .
- Forced degradation : Expose to heat (60°C), light (UV-A), and oxidizing agents (HO) to identify critical stability parameters .
Methodological Frameworks for Research Design
Q. How can the PICO framework structure hypothesis-driven studies on this compound?
- Population : Target enzymes or receptors (e.g., "piperidine-binding proteases").
- Intervention : Administration of this compound at varying concentrations.
- Comparison : Use (S)-enantiomers or unsubstituted piperidine-3-carboxylic acid as controls.
- Outcome : Measure binding constants (K) or inhibitory potency (IC) .
Q. What statistical approaches are appropriate for analyzing dose-response or structure-activity relationship (SAR) data?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC and Hill coefficients.
- Multivariate analysis : Apply principal component analysis (PCA) to SAR datasets to identify critical substituents (e.g., methyl vs. phenyl groups) .
Data Interpretation and Reporting
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Detailed reaction logs : Include exact temperatures, solvent purity, and catalyst loadings (e.g., "1.5 mol% Pd(OAc) in tert-butanol at 40–100°C under N") .
- Raw data archiving : Provide NMR spectra (with integration values), HPLC chromatograms, and mass spectra in supplementary materials .
Q. What ethical considerations apply when reporting negative or contradictory results?
- Full disclosure : Publish datasets showing failed synthetic routes or inactive derivatives to prevent redundant efforts.
- Bias mitigation : Use blinded analysis for bioactivity assays to reduce confirmation bias .
Advanced Analytical Techniques
Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode?
- Co-crystallization : Soak target proteins (e.g., enzymes) with the compound and resolve structures at ≤2.0 Å resolution.
- Electron density maps : Identify hydrogen bonds between the carboxylate group and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
